molecular formula C19H22N2O2S B4926463 2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4926463
M. Wt: 342.5 g/mol
InChI Key: UFDYMMKEWPVQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, a propyl group, and a 2-methylphenyl carbonyl amide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, the introduction of the propyl group, and the attachment of the 2-methylphenyl carbonyl amide moiety. One common synthetic route involves the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-diketone, in the presence of a sulfur source.

    Introduction of the Propyl Group: The propyl group can be introduced via an alkylation reaction using a propyl halide and a suitable base.

    Attachment of the 2-Methylphenyl Carbonyl Amide Moiety: This step involves the reaction of the cyclopenta[b]thiophene intermediate with 2-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • 2-{[(4-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[(2-methylphenyl)carbonyl]amino}-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-11-20-18(23)16-14-9-6-10-15(14)24-19(16)21-17(22)13-8-5-4-7-12(13)2/h4-5,7-8H,3,6,9-11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYMMKEWPVQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.